Chloroethane-d5

Description

Properties

IUPAC Name |

1-chloro-1,1,2,2,2-pentadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19199-91-8 | |

| Record name | Ethane-d5, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19199-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Stable Isotopes in Advanced Research

An In-Depth Technical Guide to Chloroethane-d5: Properties, Specifications, and Analytical Methodologies

In the landscape of modern drug development and mechanistic research, precision is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that provide this precision, enabling researchers to trace metabolic pathways, quantify analytes with unparalleled accuracy, and elucidate complex reaction mechanisms. This compound (Ethyl chloride-d5), in which all five hydrogen atoms of the ethyl group are replaced with deuterium, stands as a critical reagent and internal standard. Its utility is derived from its chemical identity to its non-labeled (protio) analogue, but with a distinct mass signature. This guide provides a comprehensive overview of the chemical properties, technical specifications, and analytical protocols pertinent to this compound, designed for the discerning scientist in research and development.

Molecular Identity and Physicochemical Properties

This compound is a deuterated isotopologue of chloroethane. It is a colorless gas under standard conditions, recognized for its high volatility.[1] The complete substitution of hydrogen with deuterium results in a mass shift of +5 amu (atomic mass units), a fundamental property exploited in mass spectrometry-based applications.[2][3]

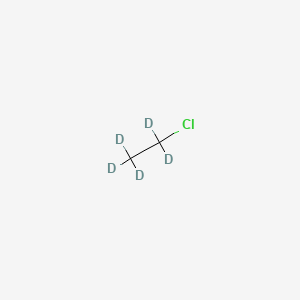

Below is the molecular structure of this compound, illustrating the full deuteration of the ethyl group.

Caption: Molecular Structure of this compound (CD₃CD₂Cl).

The core physicochemical properties are summarized in the table below for rapid reference. These specifications are critical for designing experiments, particularly in analytical method development where volatility and solubility are key parameters.

| Property | Value | Reference(s) |

| Chemical Formula | CD₃CD₂Cl | [2][4] |

| CAS Number | 19199-91-8 | [2] |

| Molecular Weight | 69.54 g/mol | [2][5] |

| Synonyms | Ethyl chloride-d5, 1-chloro-1,1,2,2,2-pentadeuterioethane | [3][5][6] |

| Physical State | Gas at STP | [1] |

| Boiling Point | ~12.3 °C at 760 mmHg | [1] |

| Melting Point | -139 °C | [1] |

| Flash Point | -50 °C (-58 °F) | [2][3] |

| Density | ~0.953 g/cm³ (Predicted) | N/A |

| Isotopic Purity | Typically ≥98 atom % D | [2][3] |

| Chemical Purity | Typically ≥98% | [7][8] |

The Spectroscopic Profile: A Comparative Analysis

The structural characterization and confirmation of this compound rely on a suite of spectroscopic techniques. The most powerful approach is to understand the expected spectral changes relative to its well-documented non-deuterated counterpart, Chloroethane (CAS: 75-00-3).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for confirming isotopic incorporation. The analysis of this compound is predicated on a predictable mass shift and the characteristic isotopic pattern of chlorine.

-

Expected Spectrum of Chloroethane (C₂H₅Cl): The electron ionization (EI) mass spectrum of standard chloroethane displays two molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z 64 and 66, respectively.[9] This iconic 3:1 intensity ratio is due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes. The base peak is often the ethyl cation [C₂H₅]⁺ at m/z 29, resulting from the loss of the chlorine radical.[9]

-

Predicted Spectrum of this compound (C₂D₅Cl): For the deuterated analogue, the entire molecular ion cluster shifts by +5 amu.

-

The [M]⁺ peak (containing ³⁵Cl) is expected at m/z 69 .

-

The [M+2]⁺ peak (containing ³⁷Cl) is expected at m/z 71 .

-

The 3:1 isotopic signature for chlorine will be preserved.

-

The primary fragment ion will be the deuterated ethyl cation, [C₂D₅]⁺, at m/z 34 . The loss of DCl (mass 37 for D³⁵Cl, 39 for D³⁷Cl) would lead to the ethene-d4 radical cation [C₂D₄]⁺• at m/z 32.

-

This predictable mass shift provides an unambiguous confirmation of the compound's identity and serves as the basis for its use as an internal standard in quantitative mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides granular detail on the atomic environment and is used to confirm the positions of deuterium labeling and assess the isotopic purity from a proton perspective.

-

¹H NMR of Chloroethane (C₂H₅Cl): The proton NMR spectrum is simple and characteristic. It shows a triplet at ~1.49 ppm corresponding to the three methyl (CH₃) protons, which are split by the two adjacent methylene protons (n+1=3). A quartet at ~3.51 ppm corresponds to the two methylene (CH₂) protons, split by the three adjacent methyl protons (n+1=4).[1][10]

-

Predicted ¹H NMR of this compound (C₂D₅Cl): For a sample with 98-99% isotopic purity, the prominent triplet and quartet will be virtually absent. The spectrum's value lies in what is not seen. Any residual proton signals would correspond to the small percentage of incompletely deuterated species (e.g., CD₃CHDCl). The absence of significant proton signals at ~1.5 and ~3.5 ppm is a primary confirmation of successful deuteration.

-

¹³C NMR of Chloroethane (C₂H₅Cl): The carbon spectrum shows two distinct signals: one for the methyl carbon (CH₃) at ~18.7 ppm and one for the methylene carbon (CH₂Cl) at ~39.9 ppm.[11]

-

Predicted ¹³C NMR of this compound (C₂D₅Cl): The carbon spectrum will also show two signals, but with two key differences. First, the chemical shifts will be slightly upfield due to the isotopic effect of the directly attached deuterium atoms. Second, and more importantly, the signals will be split into multiplets due to C-D coupling (the spin of deuterium, I=1). The CD₃ carbon signal should appear as a 1:3:6:7:6:3:1 septet, while the CD₂Cl carbon signal should appear as a 1:2:3:2:1 quintet. Observing these splitting patterns provides definitive proof of the label's location.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the stretching frequency of the C-D bond compared to the C-H bond.

-

IR Spectrum of Chloroethane (C₂H₅Cl): The spectrum is dominated by C-H stretching vibrations between ~2880-3080 cm⁻¹ and C-H bending vibrations from ~1300-1500 cm⁻¹.[8] A characteristic C-Cl stretching vibration is also observed in the fingerprint region, typically around 580-780 cm⁻¹.[8]

-

Predicted IR Spectrum of this compound (C₂D₅Cl): The most significant change is the near-complete disappearance of the C-H stretching bands above 2850 cm⁻¹. They are replaced by new, strong C-D stretching absorptions at significantly lower wavenumbers, typically in the 2100-2250 cm⁻¹ region. This is a direct consequence of the increased reduced mass of the C-D oscillator system. The C-D bending modes will also be shifted to lower frequencies compared to their C-H counterparts. This clear-cut substitution of bands provides strong evidence of deuteration.

Quality Control and Purity Assessment

Trustworthiness: A robust analytical workflow is essential to validate the identity, purity, and stability of this compound. Every batch must be rigorously tested to ensure it meets the stringent requirements for research applications. The workflow below outlines a self-validating system for quality control.

Caption: Quality control workflow for this compound.

Protocol: Determination of Isotopic Purity by GC-MS

This protocol describes a standard method for determining the isotopic purity of a volatile deuterated compound like this compound.

Objective: To separate this compound from any potential volatile impurities and to determine the relative abundance of all deuterated isotopologues (d₀ to d₅) by mass spectrometry.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless inlet.

-

Mass Spectrometer (MS) capable of electron ionization (EI) and full scan acquisition.

-

GC Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable.

Procedure:

-

Sample Preparation: Due to its gaseous nature, this compound must be handled in a closed system.

-

Use a gas-tight syringe to draw a known volume (e.g., 100 µL) of the gas from the lecture bottle.[4]

-

Inject this into a sealed vial containing a suitable solvent (e.g., 1 mL of methanol or dichloromethane) to create a dilute solution. This step is critical for reproducibility.

-

-

GC Method Configuration:

-

Inlet Temperature: 200 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 35 °C (hold for 3 minutes) to ensure good peak shape for early-eluting compounds, then ramp at 10 °C/min to 200 °C.

-

-

MS Method Configuration:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 25-100. This range covers the parent ions and key fragments of all potential isotopologues.

-

Solvent Delay: Set a delay (e.g., 2 minutes) to prevent the filament from being saturated by the solvent peak.

-

-

Data Analysis:

-

Identify the GC peak corresponding to Chloroethane.

-

Extract the mass spectrum across this peak.

-

Record the ion intensities for the molecular ion clusters of each potential isotopologue:

-

d₀ (C₂H₅Cl): m/z 64/66

-

d₁ (C₂H₄DCl): m/z 65/67

-

d₂ (C₂H₃D₂Cl): m/z 66/68

-

d₃ (C₂H₂D₃Cl): m/z 67/69

-

d₄ (C₂HD₄Cl): m/z 68/70

-

d₅ (C₂D₅Cl): m/z 69/71

-

-

Calculate Atom % D: Sum the contributions from each isotopologue, weighted by the number of deuterium atoms. The formula is: Atom % D = [ (1×ΣI(d₁)) + (2×ΣI(d₂)) + (3×ΣI(d₃)) + (4×ΣI(d₄)) + (5×ΣI(d₅)) ] / [ 5 × ΣI(d₀-d₅) ] × 100 Where ΣI(dx) is the sum of the intensities of the M and M+2 peaks for that isotopologue. This comprehensive approach ensures the final reported isotopic purity is accurate and trustworthy.[12]

-

Applications in Research and Drug Development

The primary utility of this compound stems from its application as an internal standard (IS) in quantitative bioanalysis using Liquid or Gas Chromatography-Mass Spectrometry (LC-MS or GC-MS).

-

Pharmacokinetic (PK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. This compound can be used as an IS for the quantification of volatile metabolites or related small molecules in biological matrices like blood or plasma. Because it co-elutes with the non-labeled analyte and behaves identically during sample extraction and ionization, it effectively corrects for matrix effects and variability, leading to highly accurate and precise quantification.

-

Environmental Analysis: It is listed as a compound for use in environmental analysis and for monitoring priority pollutants.[6] Regulatory methods often mandate the use of SIL standards to correct for losses during sample workup and to ensure accurate quantification of contaminants in water, soil, or air samples.

-

Mechanistic Studies: Researchers can use deuterated compounds to probe reaction mechanisms. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can provide insight into the rate-determining steps of a chemical or enzymatic reaction.

Safety, Handling, and Storage

Authoritative Grounding: this compound is an extremely flammable gas and is suspected of causing cancer.[2][3] All handling must be performed with appropriate engineering controls and personal protective equipment.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid all sources of ignition, including sparks, open flames, and hot surfaces.[1] Ground all equipment to prevent static discharge. As it is supplied as a gas in a lecture bottle, it is best handled using a vacuum line or a suitable gas regulator.[1][4]

-

Storage: Store at room temperature in a tightly sealed container, away from light, moisture, and sources of heat or ignition.[4][6] It is classified under Storage Class 2A for gases.[2]

-

Personal Protective Equipment (PPE): Safety glasses, flame-retardant laboratory coat, and appropriate gloves are mandatory. Avoid breathing the gas.[1]

References

-

C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane. Doc Brown's Chemistry. [Link][11]

-

CHLOROETHANE (D5, 98%). Eurisotop. [Link]

-

C2H5Cl CH3CH2Cl infrared spectrum of chloroethane. Doc Brown's Chemistry. [Link][8]

-

C2H5Cl CH3CH2Cl mass spectrum of chloroethane. Doc Brown's Chemistry. [Link][9]

-

Ethane-d5, chloro- | C2H5Cl | CID 56845945. PubChem. [Link]

-

Analytical Characterization of Deuterated Compounds. ResolveMass Laboratories Inc. [Link]

-

C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link][1][10]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds... ResearchGate. [Link][12]

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]

-

A strategy for evaluation of isotopic enrichment... Analytical Methods (RSC Publishing). [Link]

Sources

- 1. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 氯乙烷-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. 氯乙烷-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Ethane-d5, chloro- | C2H5Cl | CID 56845945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. This compound | 19199-91-8 [sigmaaldrich.com]

- 8. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. CHLOROETHANE(75-00-3) 1H NMR spectrum [chemicalbook.com]

- 11. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Deuterated Chloroethane (Chloroethane-d5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is indispensable. Deuterium (²H or D), a stable isotope of hydrogen, plays a pivotal role in this context. The substitution of hydrogen with deuterium can profoundly influence the physicochemical properties and metabolic pathways of a molecule, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive technical overview of the physical properties of deuterated chloroethane, specifically chloroethane-d5 (CD₃CD₂Cl), a valuable tool in mechanistic studies, as an internal standard in analytical chemistry, and in the synthesis of more complex deuterated molecules. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Comparative Physicochemical Properties: Chloroethane vs. This compound

The substitution of protium (¹H) with deuterium (²H) in chloroethane results in subtle yet significant alterations to its physical properties. These differences are primarily attributable to the greater mass of deuterium, which affects bond vibrational energies and, consequently, intermolecular forces. A comparative summary of the key physical properties is presented below.

| Property | Chloroethane (CH₃CH₂Cl) | This compound (CD₃CD₂Cl) | Rationale for a Senior Application Scientist |

| Molecular Weight | 64.51 g/mol | 69.54 g/mol | The increased mass is the primary driver of the isotopic effects observed in other physical properties. This mass difference is fundamental for mass spectrometry-based applications. |

| Boiling Point | 12.3 °C | 12.7 °C (Predicted) | The slightly higher boiling point of the deuterated analog is a consequence of the lower zero-point energy of the C-D bond compared to the C-H bond, leading to slightly stronger intermolecular van der Waals forces. |

| Melting Point | -138.7 °C | No experimental data found; expected to be very similar to the non-deuterated form. | The effect of deuteration on melting point is generally less pronounced and more difficult to predict than on boiling point, as it is highly dependent on crystal packing forces. |

| Density | 0.921 g/cm³ (at 0°C) | 0.953 g/cm³ (Predicted) | The increased mass within a similar molecular volume results in a higher density for the deuterated compound. |

Spectroscopic Characterization

The spectroscopic signature of a molecule is one of its most defining characteristics. For deuterated compounds, spectroscopic analysis not only confirms the identity and purity of the substance but also provides insights into the extent and position of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The substitution of hydrogen with deuterium dramatically alters the NMR spectrum.

In a standard ¹H NMR experiment, a fully deuterated molecule like this compound will, in theory, show no signals. This is because deuterium nuclei resonate at a different frequency than protons. The primary utility of a ¹H NMR spectrum for a deuterated compound is to assess its isotopic purity by detecting any residual proton signals. For high-purity this compound, the ¹H NMR spectrum is expected to be a flat baseline.

The ¹³C NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two carbon atoms (CD₃ and CD₂Cl). The chemical shifts will be very similar to those of non-deuterated chloroethane. However, the coupling between the carbon-13 nucleus and the deuterium nucleus (I=1) will result in a characteristic splitting pattern. A carbon bonded to a single deuterium atom will appear as a 1:1:1 triplet, while a carbon bonded to three deuterium atoms (CD₃) will exhibit a more complex multiplet.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| CD₃ | ~18 | Multiplet (septet) |

| CD₂Cl | ~40 | Multiplet (quintet) |

Note: The chemical shifts are based on the known values for non-deuterated chloroethane and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy of this compound

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its identity and assess isotopic purity.

Methodology:

-

Sample Preparation: Due to its low boiling point, this compound must be handled as a gas or a condensed liquid at low temperatures. A cooled, pressure-rated NMR tube (e.g., a J-Young tube) is required. A known amount of a suitable deuterated solvent (e.g., chloroform-d, benzene-d6) containing a reference standard (e.g., tetramethylsilane, TMS) is introduced into the NMR tube and cooled in a cold bath (e.g., dry ice/acetone). A measured amount of this compound gas is then condensed into the tube. The tube is then sealed.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: A small number of scans (e.g., 8-16) should be sufficient to detect any residual proton signals.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Number of Scans: A larger number of scans will be required due to the lower natural abundance of ¹³C and the coupling to deuterium.

-

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. The mass spectrum of this compound will be significantly different from that of its non-deuterated counterpart due to the mass difference and the presence of the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrum Fragmentation of this compound:

-

Molecular Ion (M⁺): Two molecular ion peaks will be observed due to the chlorine isotopes:

-

[CD₃CD₂³⁵Cl]⁺ at m/z 74

-

[CD₃CD₂³⁷Cl]⁺ at m/z 76 The relative intensity of these peaks will be approximately 3:1.

-

-

Major Fragments:

-

Loss of a chlorine radical (•Cl): This will result in the formation of the pentadeuterioethyl cation [CD₃CD₂]⁺ at m/z 34. This is expected to be a major fragment.

-

Loss of a deuteromethyl radical (•CD₃): This will lead to the [CD₂Cl]⁺ fragment, which will appear as a pair of peaks at m/z 51 ([CD₂³⁵Cl]⁺) and m/z 53 ([CD₂³⁷Cl]⁺) in a 3:1 ratio.

-

Loss of DCl: Elimination of deuterium chloride can lead to the formation of a deuterated ethene radical cation [C₂D₄]⁺ at m/z 32.

-

Experimental Protocol: Mass Spectrometry of this compound

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: As a gas at room temperature, this compound can be introduced directly into the mass spectrometer via a gas inlet system or by using a gas chromatography-mass spectrometry (GC-MS) setup.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for obtaining reproducible fragmentation patterns.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 10-100).

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium atom leads to a significant shift of the vibrational frequencies to lower wavenumbers.

Predicted Vibrational Spectra of this compound:

-

C-D Stretching: The C-H stretching vibrations in chloroethane typically appear in the 2850-3000 cm⁻¹ region. For this compound, the C-D stretching vibrations are expected to be observed at significantly lower frequencies, approximately in the 2100-2250 cm⁻¹ range. This is a direct consequence of the increased reduced mass of the C-D bond.

-

C-Cl Stretching: The C-Cl stretching vibration, which appears around 650-750 cm⁻¹ in chloroethane, is expected to be less affected by deuteration but may show a slight shift due to changes in vibrational coupling within the molecule.

-

Fingerprint Region: The fingerprint region (below 1500 cm⁻¹) will be significantly different for this compound compared to the non-deuterated form, providing a unique spectral signature for the deuterated compound.

Experimental Protocol: Vibrational Spectroscopy of this compound

Objective: To obtain the IR and Raman spectra of this compound.

Methodology:

-

Sample Handling: For gas-phase IR spectroscopy, a gas cell with appropriate windows (e.g., KBr) is used. For Raman spectroscopy of the gas, a specialized gas cell is also required.

-

Instrumentation:

-

IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Raman Spectroscopy: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) is employed.

-

-

Data Acquisition: Spectra are collected over the appropriate spectral range (e.g., 4000-400 cm⁻¹ for IR).

Synthesis of Deuterated Chloroethane (this compound)

The synthesis of this compound requires a deuterated starting material. A common and effective method involves the reaction of deuterated ethanol (ethanol-d6, CD₃CD₂OD) with a chlorinating agent.

Generalized Synthesis Protocol:

Reaction: CD₃CD₂OD + HCl → CD₃CD₂Cl + H₂O

Causality Behind Experimental Choices: This method is based on the well-established synthesis of chloroalkanes from alcohols. The use of a strong acid like HCl facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent nucleophilic attack by the chloride ion yields the desired this compound. The reaction is typically driven to completion by removing the volatile product as it is formed.

Step-by-Step Methodology:

-

Reagents and Equipment:

-

Ethanol-d6 (CD₃CD₂OD)

-

Concentrated hydrochloric acid (or dry HCl gas)

-

A suitable catalyst, such as zinc chloride (optional, but can increase the reaction rate)

-

Reaction flask, condenser, gas inlet tube, and a collection vessel cooled in an ice-salt or dry ice-acetone bath.

-

-

Procedure:

-

Place ethanol-d6 in the reaction flask. If using a catalyst, add it to the alcohol.

-

Heat the mixture gently.

-

Slowly bubble dry hydrogen chloride gas through the heated alcohol, or carefully add concentrated hydrochloric acid.

-

The this compound, being volatile (boiling point ~12.7 °C), will distill out of the reaction mixture as it is formed.

-

Pass the product gas through a drying agent (e.g., anhydrous calcium chloride) to remove any water.

-

Collect the purified this compound by condensation in the cooled collection vessel.

-

-

Purification and Characterization:

-

The collected product can be further purified by fractional distillation if necessary.

-

Confirm the identity and purity of the product using the spectroscopic methods described above (NMR, MS, IR).

-

Safety and Handling

This compound, like its non-deuterated counterpart, is a flammable gas at room temperature and pressure and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Flammability: Highly flammable. Keep away from heat, sparks, and open flames.

-

Toxicity: May be harmful if inhaled or absorbed through the skin. It is a central nervous system depressant.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

Conclusion

Deuterated chloroethane (this compound) is a valuable isotopically labeled compound with distinct physical properties that make it a powerful tool for researchers in various scientific disciplines. Understanding its physicochemical characteristics, spectroscopic signatures, and safe handling procedures is paramount for its effective application. This guide has provided a comprehensive overview of these aspects, grounded in established scientific principles, to support the research and development endeavors of scientists and professionals in the field.

References

- Physical properties of chloroethane are widely available in chemical databases such as the PubChem database by the National Center for Biotechnology Inform

- Principles of NMR spectroscopy and the effects of deuteration are covered in standard organic chemistry textbooks and specialized spectroscopy resources.

- Mass spectrometry fragmentation patterns of haloalkanes are discussed in detail in specialized mass spectrometry liter

- The synthesis of haloalkanes from alcohols is a classic organic reaction detailed in numerous organic synthesis textbooks and journals.

A Technical Guide to the Synthesis and Isotopic Purity of Chloroethane-d5

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: The Critical Role of Chloroethane-d5 in Modern Research

This compound (CD₃CD₂Cl), a deuterated isotopologue of ethyl chloride, serves as a vital tool in pharmaceutical research and development. Its applications range from use as a deuterated ethylating agent in complex organic synthesis to its role as an internal standard in pharmacokinetic and metabolic studies.[1][2] The strategic replacement of hydrogen with deuterium, a stable, heavier isotope, leverages the kinetic isotope effect (KIE). This effect can significantly alter a drug's metabolic profile by slowing the cleavage of carbon-deuterium (C-D) bonds compared to their carbon-hydrogen (C-H) counterparts.[1][3] Consequently, deuteration can lead to improved pharmacokinetic properties, reduced formation of toxic metabolites, and an extended drug half-life, ultimately enhancing safety and efficacy.[][5]

The utility of this compound is directly contingent on its isotopic purity. The presence of residual, partially deuterated isotopologues can confound analytical results and compromise the performance of a deuterated active pharmaceutical ingredient (API). Therefore, robust synthetic protocols coupled with rigorous, multi-technique analytical validation are paramount to ensure the material meets the stringent quality standards required for research and drug development. This guide provides a comprehensive overview of the field-proven methodologies for the synthesis, purification, and isotopic purity assessment of this compound.

Synthesis and Purification: From Deuterated Precursor to Purified Product

The most direct and efficient synthesis of this compound begins with a fully deuterated, commercially available precursor: Ethanol-d6 (CD₃CD₂OD). The core of the synthesis is the substitution of the hydroxyl (-OD) group with a chlorine atom. Several reagents can accomplish this transformation; however, for clean conversion of a primary alcohol, the use of thionyl chloride (SOCl₂) is often preferred due to the gaseous nature of its byproducts, which simplifies purification.[6][7]

Causality of Reagent Selection

-

Thionyl Chloride (SOCl₂): This reagent reacts with the deuterated alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate yields the desired this compound, sulfur dioxide (SO₂), and deuterium chloride (DCl). As SO₂ and DCl are gases, they are easily removed from the reaction mixture, driving the reaction to completion.[6]

-

Lucas Reagent (Concentrated HCl/ZnCl₂): This classic method is highly effective for tertiary and secondary alcohols but is significantly slower for primary alcohols like ethanol, often requiring heat.[7][8][9] The use of aqueous HCl also introduces water, which can complicate purification, making this route less ideal for achieving high purity of a low-boiling product.[8]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the laboratory-scale synthesis of this compound from Ethanol-d6.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Chloroethane is a highly flammable gas at room temperature and pressure. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Apparatus Setup:

-

Assemble a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Fit the flask with a pressure-equalizing dropping funnel and a reflux condenser.

-

The top of the condenser must be connected to a series of traps: the first being an empty trap cooled in an ice bath, followed by a dry ice/acetone condenser (-78 °C) to collect the volatile this compound product (Boiling Point: 12.3 °C). The final outlet should be connected to a gas bubbler and a base trap (e.g., NaOH solution) to neutralize excess SO₂ and DCl gas.

-

-

Reaction:

-

Charge the round-bottom flask with 10.0 g of Ethanol-d6 (CD₃CD₂OD).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) to the dropping funnel.

-

Add the thionyl chloride dropwise to the stirred, cooled Ethanol-d6 over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 40-50 °C for 1 hour to ensure the reaction goes to completion and to drive the product into the collection trap. The this compound product will distill as it is formed and be collected in the dry ice/acetone-cooled trap.

-

-

Purification:

-

The condensed product in the cold trap may contain traces of unreacted starting material or byproducts.

-

For final purification, the collected crude product can be subjected to a low-temperature fractional distillation to yield highly pure this compound.

-

Synthesis and Purification Workflow Visualization

Caption: Workflow for the synthesis and purification of this compound.

Isotopic Purity Analysis: A Self-Validating System

Determining the isotopic purity of this compound is a critical quality control step. It is not merely a measure of chemical purity but a precise quantification of the extent of deuterium incorporation. A dual-technique approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and self-validating assessment.[10]

Method 1: Quantitative ¹H NMR Spectroscopy (qNMR)

Expertise & Causality: ¹H NMR is arguably the most direct and powerful technique for determining isotopic purity. Its principle is straightforward: the area of a proton signal is directly proportional to the number of protons giving rise to that signal.[11][12] For a highly deuterated compound like this compound (CD₃CD₂Cl), any residual protons will appear as very small signals in the ¹H spectrum. By integrating these residual signals against a known, stable internal signal (if one were present) or, more practically, by calculating their proportion relative to the main species (determined by other methods), the precise level of hydrogen-containing isotopologues can be quantified.

Experimental Protocol: ¹H NMR

-

Sample Preparation: A sample of the purified this compound gas is carefully condensed into a high-quality, dry NMR tube containing a deuterated solvent of high purity (e.g., Chloroform-d, CDCl₃). The tube is then flame-sealed or fitted with a gas-tight cap.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) using a sufficient number of scans to achieve a high signal-to-noise ratio for the very small residual proton signals.

-

Data Analysis & Calculation:

-

Identify the signals corresponding to residual protons in the ethyl group (e.g., -CD₂H and -CDH ₂).

-

The isotopic purity is calculated based on the near-absence of these signals. For a quantitative value, the integral of the residual proton signal is compared to the signal of a co-dissolved internal standard of known concentration.

-

Isotopic Purity (Atom % D) Calculation: Purity = (1 - [Area_residual_protons / Area_standard_protons] * [Molar_equiv_standard / Molar_equiv_residual]) * 100

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is ideally suited for analyzing volatile compounds like this compound.[10][13] The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). This compound (CD₃CD₂Cl) will have a distinct molecular ion peak. Less-deuterated isotopologues (e.g., Chloroethane-d4, C₂HD₄Cl) will appear at lower masses. High-resolution MS (HRMS) is particularly powerful as it can resolve these species with high precision.[14] The relative abundance of these isotopologue peaks allows for the calculation of isotopic enrichment.[14][15]

Experimental Protocol: GC-MS

-

Sample Preparation: A gaseous sample of this compound is introduced into the GC-MS system via a gas-tight syringe or a gas sampling loop.

-

Data Acquisition:

-

GC: Use a suitable capillary column (e.g., DB-5MS) to achieve chromatographic separation. The oven temperature program should be optimized to provide a sharp peak for chloroethane.[13]

-

MS: Acquire mass spectra using Electron Ionization (EI). Scan a mass range that encompasses the molecular ions of all expected isotopologues (e.g., m/z 64-70 for C₂DₓH₅-ₓCl).

-

-

Data Analysis & Calculation:

-

Extract the mass spectrum from the apex of the this compound GC peak.

-

Measure the intensity (peak area) for the molecular ion of each isotopologue (d5, d4, d3, etc.).

-

Important: The raw intensities must be corrected for the natural abundance of ¹³C and ³⁷Cl, which also contribute to M+1 and M+2 peaks. Specialized software can perform this deconvolution.[16][17]

-

Isotopic Purity Calculation: Isotopic Purity (% d5 Species) = [Corrected_Intensity_d5 / (Sum of Corrected_Intensities of all isotopologues)] * 100

-

Analytical Workflow Visualization

Caption: Dual-technique workflow for isotopic purity validation.

Data Summary

The combination of robust synthesis and rigorous analysis ensures a final product suitable for the demanding applications in pharmaceutical R&D.

Table 1: Comparison of Primary Synthetic Routes

| Feature | Method 1: Thionyl Chloride | Method 2: Lucas Reagent (HCl/ZnCl₂) |

|---|---|---|

| Precursor | Ethanol-d6 | Ethanol-d6 |

| Key Reagents | SOCl₂ | Concentrated HCl, Anhydrous ZnCl₂[8] |

| Byproducts | SO₂ (gas), DCl (gas)[6] | D₂O (liquid) |

| Reaction Rate | Fast | Slow for primary alcohols, requires heat[7] |

| Typical Purity | High (>98%) | Moderate to High |

| Advantages | Clean reaction, gaseous byproducts are easily removed. | Reagents are common and inexpensive. |

| Disadvantages | SOCl₂ is highly corrosive and moisture-sensitive. | Slower reaction, requires catalyst, aqueous byproduct. |

Table 2: Comparison of Analytical Techniques for Isotopic Purity

| Feature | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry |

|---|---|---|

| Principle | Nuclear spin resonance | Mass-to-charge ratio separation[14] |

| Information | Direct quantification of residual H atoms[11] | Relative abundance of isotopologues (d5, d4, etc.)[10] |

| Sample State | Dissolved Gas | Gas |

| Destructive? | No | Yes |

| Advantages | Highly accurate, structurally specific, non-destructive. | High sensitivity, separates chemical impurities. |

| Disadvantages | Lower throughput, requires high-field instrument. | Indirect purity measure, requires correction for natural isotopes.[15] |

References

-

Ethyl chloride/chloroethane prep. (2010). Sciencemadness.org. [Link]

-

Which is the best reagent for converting ethanol to chloroethane? (2018). Quora. [Link]

-

Thompson, A., Chahrour, O., & Malone, J. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Could I modify this procedure to make ethyl chloride (chloroethane)? (2020). Reddit. [Link]

-

For the preparation of chloroethane. Allen Career Institute. [Link]

-

Preparation and Purification of An Alkyl Halide. Scribd. [Link]

-

For the preparation of chloroethane A HCl gas is passed. (2024). Vedantu. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc.. [Link]

- Method for preparing chloroethane from chlorination by-product hydrogen chloride. (2015).

-

Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services. [Link]

-

Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

-

Possolo, A., & Miura, T. (2019). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]

-

Scott, J. S., & Tona, V. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Liu, A., et al. (2023). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (2014). The Scientific World Journal. [Link]

-

Preparation of Alkyl Halides. (2020). Chemistry LibreTexts. [Link]

-

Tsikas, D. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

-

Taubert, S., et al. (2019). Efficient calculation of NMR isotopic shifts: Difference-dedicated vibrational perturbation theory. The Journal of Chemical Physics. [Link]

-

Garbin, K. L. C. Preparation and Purification of An Alkyl Halide. Scribd. [Link]

-

Isotopic enrichment calculator from mass spectra. GitHub. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]

-

Question on MS/MS techniques. (2017). Chromatography Forum. [Link]

-

Scullion, F. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Chemy.info. [Link]

-

Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2025). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. For the preparation of chloroethane, [allen.in]

- 7. For the preparation of chloroethane A HCl gas is passed class 12 chemistry CBSE [vedantu.com]

- 8. Sciencemadness Discussion Board - Ethyl chloride/chloroethane prep. - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. almacgroup.com [almacgroup.com]

- 15. researchgate.net [researchgate.net]

- 16. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Chloroethane-d5 (CAS: 19199-91-8)

Introduction: The Role of Stable Isotopes in Advanced Research

In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable tools.[1] By replacing specific atoms with their heavier, non-radioactive isotopes—such as deuterium (²H) for hydrogen—we can subtly alter a molecule's mass without significantly changing its chemical properties.[][3] This seemingly simple substitution provides a powerful mechanism for tracing molecular fates, elucidating reaction mechanisms, and achieving unparalleled accuracy in quantitative analysis.[1][4]

This guide focuses on Chloroethane-d5 (CAS number 19199-91-8), the deuterated analogue of chloroethane.[5] With the chemical formula CD₃CD₂Cl, this compound has all five hydrogen atoms replaced by deuterium. This complete deuteration makes it an ideal internal standard for mass spectrometry, a tracer for metabolic studies of ethylating agents, and a specialized reagent in chemical synthesis. For researchers, scientists, and drug development professionals, understanding the technical nuances of this compound is key to leveraging its full potential in experimental design and data interpretation.

Physicochemical and Isotopic Properties

This compound is a colorless, flammable gas at standard temperature and pressure, typically handled as a refrigerated or pressurized liquid.[6][7] Its physical properties are largely similar to its non-deuterated counterpart, but its increased mass is a critical feature for its primary applications.

| Property | Value | Source(s) |

| CAS Number | 19199-91-8 | |

| Molecular Formula | CD₃CD₂Cl | |

| Molecular Weight | 69.54 g/mol | |

| Synonyms | Ethyl chloride-d5, 1-chloro-1,1,2,2,2-pentadeuterioethane | [5] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift vs. Unlabeled | M+5 | |

| Boiling Point | 12.7 °C (Predicted) | [8] |

| Density | 0.953 g/cm³ (Predicted) | [8] |

| Flash Point | -50 °C (-58 °F) (closed cup) |

Synthesis and Isotopic Labeling Strategy

The synthesis of highly deuterated compounds like this compound requires a strategic approach to ensure the efficient incorporation of deuterium atoms. While specific commercial synthesis routes are proprietary, a plausible and common strategy involves the hydrochlorination of deuterated ethylene (C₂D₄) or the reduction and subsequent chlorination of a deuterated acetyl group.

A general conceptual pathway can be illustrated as follows:

Sources

An In-depth Technical Guide to Chloroethane-d5: From Molecular Characteristics to Advanced Analytical Applications

This guide provides an in-depth exploration of Chloroethane-d5 (Ethyl chloride-d5), a deuterated isotopologue of chloroethane, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental molecular and structural properties, outline rigorous analytical methodologies for its characterization, and discuss its critical applications, particularly as an internal standard in quantitative bioanalysis. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to ensure scientific integrity and experimental success.

Core Molecular and Structural Attributes of this compound

This compound, with the chemical formula CD₃CD₂Cl, is a saturated haloalkane where five hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution is the cornerstone of its utility in a variety of scientific applications, most notably in mass spectrometry-based quantification.

The fundamental identifying characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | CD₃CD₂Cl | [1] |

| Molecular Weight | 69.54 g/mol | [1][2] |

| CAS Number | 19199-91-8 | [1][3] |

| Synonyms | Ethyl chloride-d5, Chloro-pentadeuterio-ethane | [1][3] |

| Isotopic Purity | Typically ≥98 atom % D | [1][4] |

| Boiling Point | ~12.7 °C at 760 mmHg | [3] |

| Flash Point | ~-50 °C (-58 °F) | [1][4] |

| Appearance | Colorless liquid or gas | [3] |

The structure of this compound is analogous to its non-deuterated counterpart, featuring a two-carbon ethane backbone with a chlorine atom and five deuterium atoms covalently bonded. The C-D bonds are slightly shorter and stronger than C-H bonds, a property that can occasionally lead to minor differences in chromatographic behavior.[5]

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and isotopic enrichment of this compound is paramount for its effective use. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and assessing the isotopic purity of this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, though care must be taken due to volatility) in a 5 mm NMR tube.

-

¹H-NMR Analysis:

-

Objective: To quantify the residual proton signals and identify the positions of any incomplete deuteration.

-

Procedure: Acquire a standard ¹H-NMR spectrum. The spectrum should be largely devoid of signals in the ethyl region. Small residual signals corresponding to partially deuterated isotopologues (e.g., CD₂HCD₂Cl, CD₃CDHCl) may be present.

-

Interpretation: The integration of these residual proton signals relative to a known internal standard allows for the calculation of the percentage of non-deuterated species, thus confirming the isotopic enrichment. For non-deuterated chloroethane, the spectrum would show a triplet at ~1.5 ppm (CH₃) and a quartet at ~3.6 ppm (CH₂).[6] The absence or significant reduction of these signals is a primary indicator of high deuteration.

-

-

²H-NMR (Deuterium) Analysis:

-

Objective: To directly observe the deuterium nuclei and confirm their presence at the expected positions.

-

Procedure: Acquire a ²H-NMR spectrum. This technique is less sensitive than ¹H-NMR but provides direct evidence of deuteration.[7][8]

-

Interpretation: The spectrum will show two broad signals corresponding to the -CD₃ and -CD₂Cl groups, confirming the deuteration pattern. The chemical shifts in ²H-NMR are analogous to those in ¹H-NMR.[9]

-

-

¹³C-NMR Analysis:

-

Objective: To confirm the carbon backbone of the molecule.

-

Procedure: Acquire a proton-decoupled ¹³C-NMR spectrum.

-

Interpretation: The spectrum is expected to show two signals for the two carbon environments in chloroethane. For the non-deuterated analogue, these appear at approximately 18 ppm (-CH₃) and 40 ppm (-CH₂Cl).[10][11] Due to the coupling with deuterium (a spin-1 nucleus), these signals will appear as multiplets in a deuterium-coupled spectrum, providing further structural confirmation.

-

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and isotopic distribution of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the compound's volatility.

Experimental Protocol:

-

Sample Introduction: Introduce a gaseous or liquid sample of this compound into the GC-MS system. A capillary column suitable for volatile organic compounds should be used.

-

GC Separation: Develop a temperature program that provides a sharp, symmetric peak for this compound, separating it from any potential impurities.

-

MS Analysis (Electron Ionization - EI):

-

Objective: To determine the molecular ion and fragmentation pattern, confirming the mass shift due to deuteration.

-

Procedure: Acquire a full scan mass spectrum of the eluting peak.

-

Interpretation: The molecular ion (M⁺) peak for this compound will be shifted by +5 mass units compared to its non-deuterated counterpart (C₂H₅Cl, MW ≈ 64.51 g/mol ).[2] Therefore, the molecular ion peak for C₂D₅³⁵Cl should be observed at m/z 69. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident, with the M+2 peak for C₂D₅³⁷Cl at m/z 71. The distribution of isotopologues (e.g., d₄, d₃ species) can also be assessed, providing a detailed picture of the isotopic enrichment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of C-D bonds.

Experimental Protocol:

-

Sample Preparation: Acquire the IR spectrum of this compound using a gas cell or as a neat liquid between salt plates (if cooled).

-

Spectral Analysis:

-

Objective: To identify the characteristic C-D stretching and bending vibrations.

-

Interpretation: The most significant feature will be the appearance of C-D stretching absorptions in the 2100-2260 cm⁻¹ region.[12] This is a distinct shift from the C-H stretching vibrations typically found between 2850-3000 cm⁻¹.[13][14] The presence of strong bands in the C-D stretching region and a significant reduction or absence of bands in the C-H stretching region confirms a high level of deuteration.

-

Application in Quantitative Bioanalysis: The Gold Standard Internal Standard

The primary application of this compound in research and drug development is as an internal standard (IS) for quantitative analysis by GC-MS or LC-MS.[3] Stable isotope-labeled internal standards are considered the "gold standard" because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1][5]

The Rationale for Using Deuterated Internal Standards

In bioanalytical methods, an internal standard is added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variability in the analytical process.[15] this compound is an ideal IS for the quantification of Chloroethane and other volatile organic compounds for several reasons:

-

Co-elution: It co-elutes with the non-deuterated analyte in most chromatographic systems, meaning it experiences the same matrix effects (ion suppression or enhancement in the mass spectrometer).[15]

-

Similar Extraction Recovery: It behaves identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[16]

-

Mass Discrimination: It is easily distinguished from the analyte by the mass spectrometer due to the +5 mass unit difference.

This ensures that any loss of analyte during sample processing or any variation in instrument response is mirrored by the internal standard, leading to a highly accurate and precise quantification based on the analyte-to-IS peak area ratio.[17]

Potential Challenges and Considerations

-

Isotopic Purity: The internal standard must be free of the non-deuterated analyte to avoid artificially inflating the measured concentration of the analyte.

-

Chromatographic Shift: In some high-resolution chromatography systems, the slightly stronger C-D bonds can cause the deuterated standard to elute slightly earlier than the analyte. This can lead to differential matrix effects if the separation is significant.[5]

-

Metabolic Isotope Effects: While less relevant for Chloroethane as an internal standard for itself, in broader drug metabolism studies, the kinetic isotope effect can cause deuterated compounds to be metabolized at a different rate than their non-deuterated counterparts. Chloroethane is known to be metabolized by cytochrome P-450 and glutathione conjugation.[18][19]

Synthesis and Impurities

This compound is typically synthesized from a deuterated starting material, such as ethanol-d6. A common laboratory-scale synthesis for non-deuterated chloroethane involves the reaction of ethanol with hydrogen chloride gas in the presence of a catalyst like zinc chloride.[20] A similar principle would apply for the deuterated analogue, using deuterated reagents.

Potential Impurities:

-

Partially Deuterated Species: Incomplete deuteration of the starting materials can lead to the presence of d₁- to d₄-chloroethane isotopologues.

-

Residual Starting Materials: Unreacted ethanol-d6 or other precursors may be present.

-

Solvent Residues: Solvents used in the synthesis and purification process can be a source of contamination.[21][22][23]

The analytical methods described in Section 2 are crucial for identifying and quantifying these potential impurities, ensuring the quality of the this compound used in sensitive applications.

Conclusion

This compound is a vital tool for researchers and drug development professionals, particularly in the realm of quantitative bioanalysis. Its value is derived from its isotopic stability and its ability to mimic the behavior of its non-deuterated counterpart, thereby enabling highly accurate and precise measurements. A thorough understanding of its molecular structure, coupled with rigorous analytical characterization using NMR, MS, and IR spectroscopy, is essential for its effective and reliable application. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently utilize this compound in their research endeavors.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link][17]

-

Fennell, T. R., & Kedderis, G. L. (2000). Physiologically based pharmacokinetic modeling of chloroethane disposition in mice, rats, and women. Toxicological Sciences, 58(2), 221-231. [Link][18]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][21]

-

PubChem. Ethane-d5, chloro-. National Center for Biotechnology Information. [Link][2]

-

KCAS Bio. The Value of Deuterated Internal Standards. [Link][15]

-

Moody, D. E., James, R. C., & Smuckler, E. A. (1984). Metabolism of chloroethanes by rat liver nuclear cytochrome P-450. Toxicology and applied pharmacology, 75(2), 239-248. [Link][19]

-

Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link][9]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link][16]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link][22][23][24]

-

SpectraBase. Ethyl chloride - Optional[13C NMR] - Spectrum. [Link][25]

-

Doc Brown's Chemistry. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum. [Link][6]

-

Doc Brown's Chemistry. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane. [Link][10]

-

ResearchGate. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link][26]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][11]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link][23]

-

ChemRxiv. Deuteron-proton isotope correlation spectroscopy of molecular solids. [Link][27]

-

Human Metabolome Database. Showing metabocard for Chloroethane (HMDB0250113). [Link]

-

ACS Publications. Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. [Link][28]

-

SpectraBase. Ethyl chloride - Optional[13C NMR] - Chemical Shifts. [Link][29]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Chloroethane (ethyl chloride). [Link][30]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1-dichloroethane. [Link][31]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alkanes. [Link][13]

-

Desert Research Institute. Analysis of Semi-Volatile Organic Compound by GC/MS. [Link][32]

-

Agilent. Volatile Organic Compound Analysis Using Purge and Trap Success. [Link][34]

-

ResearchGate. The Impact of Deuteration on the Infrared Spectra of Interstellar Polycyclic Aromatic Hydrocarbons. [Link][12]

-

Sciencemadness Discussion Board. Preparation of Chloroethane. [Link][20]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link][35]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][11]

-

YouTube. The effect of deuteration on an infrared spectrum. [Link][36]

-

Sciencemadness.org. 1,2 dichloroethane synthesis. [Link][37]

-

Nutech Instruments. Determination of Volatile Organic Compounds in Air. [Link][38]

-

UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Alkanes. [Link][14]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Chloroethane | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 氯乙烷-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 10. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 17. scispace.com [scispace.com]

- 18. Physiologically based pharmacokinetic modeling of chloroethane disposition in mice, rats, and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism of chloroethanes by rat liver nuclear cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sciencemadness Discussion Board - Preparation of Chloroethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scs.illinois.edu [scs.illinois.edu]

- 25. spectrabase.com [spectrabase.com]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. spectrabase.com [spectrabase.com]

- 30. Chloroethane (ethyl chloride) - DCCEEW [dcceew.gov.au]

- 31. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 32. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 33. Chloroethane - Wikipedia [en.wikipedia.org]

- 34. agilent.com [agilent.com]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. youtube.com [youtube.com]

- 37. Sciencemadness Discussion Board - 1,2 dichloroethane synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 38. ntrace.cn [ntrace.cn]

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity Chloroethane-d5 for Pharmaceutical R&D

Abstract

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are the bedrock of precision and accuracy.[1][2] Chloroethane-d5 (C₂D₅Cl), a deuterated analog of chloroethane, serves as a critical internal standard for the quantification of ethylating agents, metabolites, and related small molecules. This guide provides an in-depth technical framework for navigating the commercial landscape of high-purity this compound. It moves beyond a simple supplier list to establish a robust methodology for selecting, qualifying, and implementing this essential reagent to ensure the validity and reproducibility of experimental outcomes.

The Foundational Role of this compound in Modern Analytics

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H), creates a molecule that is chemically almost identical to its parent compound but physically distinguishable by a mass spectrometer.[1][3] This principle is the cornerstone of isotope dilution mass spectrometry. When this compound is spiked into a sample at a known concentration before extraction and analysis, it co-elutes with the non-deuterated analyte and experiences the same experimental variations.[3][4] These variations, including sample preparation losses, matrix-induced ion suppression or enhancement, and instrument drift, are effectively nullified by calculating the ratio of the analyte's signal to the internal standard's signal.[2][5] This ensures that the final calculated concentration is highly accurate and reproducible.

Beyond its primary role in mass spectrometry, deuterated compounds like this compound are also utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to study reaction mechanisms and as building blocks in the synthesis of deuterated active pharmaceutical ingredients (APIs), which can exhibit improved pharmacokinetic profiles.[6][7][8]

Defining "High-Purity": Critical Quality Attributes (CQAs)

The utility of this compound is directly dependent on its purity. When sourcing this reagent, two primary parameters must be rigorously evaluated:

-

Isotopic Purity (Isotopic Enrichment): This measures the percentage of molecules in which all five hydrogen atoms have been successfully replaced by deuterium. It is typically expressed as "atom % D". For quantitative applications, an isotopic purity of ≥98 atom % D is the industry standard.[2][9][10][11] Lower enrichment can lead to signal overlap from incompletely deuterated species and compromise the accuracy of the assay.

-

Chemical Purity: This refers to the absence of non-isotopic impurities, such as residual solvents, starting materials, or byproducts from the synthesis process. High chemical purity (typically >99%) is essential to prevent interference with the analyte peak or the introduction of contaminants that could affect the LC-MS system.[2]

These parameters are typically verified by the supplier using a combination of analytical techniques, including:

-

NMR Spectroscopy (¹H-NMR and ²H-NMR): Confirms the molecular structure and the specific positions of deuterium substitution.[6] ¹H-NMR is used to quantify the absence of proton signals, providing a measure of isotopic enrichment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound, GC-MS separates the compound from other volatile impurities and confirms its mass, verifying the deuterium incorporation.[12]

Commercial Supplier Landscape for this compound

Several reputable suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds. The following table summarizes key providers of high-purity this compound (CAS No. 19199-91-8).

| Supplier | Typical Isotopic Purity | Product Example(s) | Notes |

| Sigma-Aldrich (Merck) | 98 atom % D | This compound, 98 atom % D[10][11] | A major global supplier with extensive documentation and technical support. Often provides detailed safety and handling information.[11] |

| Cambridge Isotope Laboratories, Inc. (CIL) | 98% | CHLOROETHANE (D5, 98%)[9] | A world-leading producer of stable isotopes and deuterated compounds, known for high-quality standards. Their products are also available through distributors. |

| Eurisotop | 98% | CHLOROETHANE (D5, 98%)[13] | A subsidiary of CIL, serving the European market with the same high-quality products and expertise in NMR and MS applications.[14] |

| LGC Standards | Not specified, distributes CIL | Chloroethane D5 (CIL-DLM-1171)[15] | A global distributor of reference materials, offering CIL's this compound, ensuring product traceability and quality. |

| C/D/N Isotopes Inc. | Not specified | Listed as a supplier on chemical marketplaces.[16] | A specialized manufacturer of deuterated compounds based in Canada. |

| Zeochem | Custom synthesis available | Offers a broad range of deuterium-labeled products.[7] | Specializes in custom synthesis and large-scale production, suitable for projects requiring bulk quantities or specific formulations. |

Note: Researchers should always obtain the most current Certificate of Analysis (CoA) for the specific lot they intend to purchase to verify purity and specifications.

A Self-Validating Workflow for Supplier Qualification

Selecting a supplier involves more than comparing prices. A robust qualification process ensures the long-term consistency and reliability of your analytical data. The following workflow provides a systematic approach.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. texilajournal.com [texilajournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cambridge Isotope Laboratories CHLOROETHANE (D5, 98%), 5 G, 19199-91-8, | Fisher Scientific [fishersci.com]

- 10. This compound D 98atom 19199-91-8 [sigmaaldrich.com]

- 11. This compound D 98atom 19199-91-8 [sigmaaldrich.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. CHLOROETHANE | Eurisotop [eurisotop.com]

- 14. NMR Solvents | Eurisotop [eurisotop.com]

- 15. Buy Online CAS Number 19199-91-8 - CIL - Chloroethane | LGC Standards [lgcstandards.com]

- 16. echemi.com [echemi.com]

Natural abundance of deuterium in chloroethane

An In-depth Technical Guide to the Natural Abundance of Deuterium in Chloroethane

Abstract

The study of natural isotopic abundance provides a powerful lens through which to investigate the origin, transformation, and environmental fate of chemical compounds. This guide offers a comprehensive exploration of the natural abundance of deuterium (²H) in chloroethane (C₂H₅Cl), a compound of significant industrial and environmental interest. We will delve into the fundamental principles of isotopic distribution, the factors that govern isotopic fractionation in chloroethane, and the state-of-the-art analytical techniques used for its precise measurement. This document is intended for researchers, environmental scientists, and professionals in drug development who seek to leverage stable isotope analysis as a tool for deeper molecular characterization.

Introduction: Beyond the Chemical Formula

Chloroethane (CH₃CH₂Cl), also known as ethyl chloride, is an organohalogen compound with a history of use as a refrigerant, an anesthetic, and a chemical intermediate in the production of tetraethyllead and ethylcellulose.[1] While its chemical properties are well-defined by its molecular structure, a deeper level of information is encoded in its isotopic composition. Every element in chloroethane exists as a mixture of stable isotopes, and the precise ratios of these isotopes can vary subtly but measurably.

This guide focuses specifically on the natural abundance of deuterium (D or ²H), the stable heavy isotope of hydrogen. The relative amount of deuterium in a chloroethane molecule is not a fixed constant but a signature imparted by its formational history and subsequent environmental interactions. Understanding and measuring this isotopic signature allows scientists to trace contaminant plumes, elucidate biodegradation pathways, and verify the origin of chemical feedstocks.

Foundational Principles of Isotopic Abundance

To appreciate the nuances of deuterium in chloroethane, one must first understand the baseline distribution of the relevant stable isotopes.

Hydrogen and Deuterium (²H)